Methyl 3-O-benzyl-D-glucopyranoside
CAS No.:
Cat. No.: VC16201931
Molecular Formula: C14H20O6
Molecular Weight: 284.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20O6 |
---|---|
Molecular Weight | 284.30 g/mol |
IUPAC Name | 2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol |
Standard InChI | InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3 |
Standard InChI Key | MXGLQICHRQGRDX-UHFFFAOYSA-N |
Canonical SMILES | COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
Introduction
Structural and Chemical Characteristics
Molecular Formula and Structure
Methyl 3-O-benzyl-D-glucopyranoside is a methyl glycoside with the benzyl group selectively attached to the hydroxyl at position C3. The molecular formula is derived as C₁₄H₁₉O₆, corresponding to a glucopyranose core (C₆H₁₀O₅) with a methoxy group (C₁H₃O) at C1 and a benzyl group (C₇H₇O) at C3. The molecular weight is calculated as 283.3 g/mol .
Property | Value |
---|---|
Molecular formula | C₁₄H₁₉O₆ |
Molecular weight | 283.3 g/mol |
Anomeric configuration | α-D-glucopyranoside |
Protection groups | Methoxy (C1), benzyl (C3) |
The structure is confirmed by its SMILES notation: CO[C@H]1[C@@H](CO)[C@H](OCc1ccccc1)[C@H]1O
.
Synthesis and Preparation Methods
Benzylation Strategies
The synthesis typically involves selective benzylation of methyl D-glucopyranoside. Sodium hydride (NaH) is used to deprotonate hydroxyl groups, enabling nucleophilic substitution with benzyl chloride (C₆H₅CH₂Cl). The reaction is regioselective due to steric and electronic factors favoring C3 substitution .
Stepwise Synthesis
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Protection of hydroxyl groups: Positions C2 and C4 are often protected (e.g., with acetyl or benzyl groups) to direct benzylation to C3.
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Benzylation: Treatment with benzyl chloride in anhydrous conditions (e.g., THF or DMF) under NaH catalysis.
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Deprotection: Removal of protecting groups at C2 and C4 to yield the final product .
Step | Reagents/Conditions | Yield |
---|---|---|
Benzylation at C3 | Benzyl chloride, NaH, THF, RT | ~70–80% |
Deprotection of C2/C4 | Acidic or enzymatic hydrolysis | >90% |
Alternative Routes
Chemical Reactivity and Functionalization
Glycosylation Reactions
The free hydroxyls at C2 and C4 enable further glycosylation. For example:
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C2 glycosylation: Forms β-(1→2) or β-(1→4) linkages using glycosyl donors (e.g., trichloroacetimidates).
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C4 glycosylation: Facilitates β-(1→3) or β-(1→6) linkages, critical for synthesizing disaccharides like cellobiose or gentiobiose .
Benzyl Group Removal
The benzyl group is cleaved via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA), regenerating the C3 hydroxyl for additional modifications .
Applications in Carbohydrate Chemistry
Glycoconjugate Synthesis
Methyl 3-O-benzyl-D-glucopyranoside is a precursor for:
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Oligosaccharides: Used in building β-glucans or glycosaminoglycans.
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Glycosidic vaccines: Serves as a core structure for polysaccharide-protein conjugates .
Bioconjugation Tools
The C3 hydroxyl can be functionalized with azides or amines for click chemistry (e.g., CuAAC) or enzymatic modifications (e.g., cytochalasin synthesis) .
Physical and Spectroscopic Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and THF.
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Stability: Stable under anhydrous conditions but hydrolyzes slowly in aqueous acid/base .
NMR and IR Data
Spectroscopy | Key Signals |
---|---|
¹H NMR | δ 3.30–3.90 (C2, C4, C5, C6), δ 5.10 (C1) |
¹³C NMR | δ 98.8 (C1), δ 70.8 (C3), δ 62.1 (C6) |
IR | 3400 cm⁻¹ (–OH), 1100 cm⁻¹ (C–O–C) |
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